Boc-D-Arg(NO2)-OH - 50913-12-7

Boc-D-Arg(NO2)-OH

Catalog Number: EVT-250327
CAS Number: 50913-12-7
Molecular Formula: C11H21N5O6
Molecular Weight: 319.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nα-Boc-Nω-nitro-D-arginine is used in the synthesis of selective inactivators of human plasma kallikrein via chloromethyl ketone formation. Nα-Boc-Nω-nitro-D-arginine also produced modest inhibition of the effects acetylcholine in rabbit aorta.

Synthesis Analysis

Boc-D-Arg(NO2)-OH is typically synthesized by reacting D-arginine with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or triethylamine. The reaction is typically carried out in a mixture of water and an organic solvent like dioxane or tetrahydrofuran. []

Chemical Reactions Analysis

Boc-D-Arg(NO2)-OH participates in various chemical reactions, primarily in the context of peptide bond formation during peptide synthesis. The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). [, , , , ] The deprotected amino group can then react with a carboxyl group activated by a coupling reagent (e.g., BOP, DCC) to form a peptide bond. [, , , ] The nitro group on the guanidine side chain is typically removed after the peptide synthesis is complete, often using hydrogenation in the presence of a palladium catalyst. [, , ]

Applications
  • Synthesis of Tuftsin Analogs: This protected D-arginine derivative has been used in the preparation of various tuftsin analogs. Tuftsin, a natural tetrapeptide, plays a role in immune modulation. Modifying its structure through incorporating D-amino acids and glycosylation aims to enhance its biological activity and stability. [, , , ]
  • Development of Enzyme Inhibitors: Researchers have employed Boc-D-Arg(NO2)-OH in developing inhibitors for enzymes like cruzipain, cathepsin B, and cathepsin L. [] These enzymes play crucial roles in various physiological and pathological processes. Designing specific inhibitors is crucial for understanding these processes and developing potential therapeutic agents.
  • Synthesis of Cyclic Peptides: This compound plays a vital role in synthesizing cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. For instance, researchers have used this compound in synthesizing cyclic adhesion inhibitors that target integrins, proteins involved in cell adhesion and signaling. [, , ]
  • Incorporation into Somatostatin Analogs: Somatostatin is a hormone with various biological functions, and its analogs have therapeutic potential. This compound aids in incorporating unnatural amino acids into the peptide backbone of somatostatin analogs, potentially improving their pharmacological properties. []
  • Development of β-casomorphin-5 and Morphiceptin Analogs: Researchers have used Boc-D-Arg(NO2)-OH to synthesize analogs of β-casomorphin-5 and morphiceptin, peptides with opioid activity. [, ] These analogs, incorporating modifications like reduced peptide bonds, aim to enhance stability and alter the peptides' pharmacological profiles, providing insights into structure-activity relationships and potential therapeutic applications.
  • Investigation of Structure-Activity Relationships: This compound allows for the systematic modification of peptide sequences, enabling researchers to study the impact of specific amino acids on biological activity. For example, it has been used to examine the cardioactive effects of Led-NPF-I peptide analogs in beetles, revealing crucial residues for bioactivity. []

N-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

  • Relevance: Boc-Phe-OH and Boc-D-Arg(NO2)-OH are both N-terminally protected amino acids commonly employed in peptide synthesis. They share the tert-butoxycarbonyl (Boc) protecting group, highlighting their utility in similar synthetic strategies. []

Z-Arg(Tos)-OH

  • Relevance: This compound shares a structural similarity with Boc-D-Arg(NO2)-OH as both are protected arginine derivatives. The key difference lies in the protecting groups used (Z and Tos vs. Boc and NO2). []

Boc-Arg(Tos)-OH

  • Relevance: Boc-Arg(Tos)-OH is closely related to Boc-D-Arg(NO2)-OH, with both utilizing a Boc group for N-terminal protection. The distinction arises from the different side chain protecting groups (Tos vs. NO2) and the chirality of the arginine (L vs. D). []
  • Relevance: Similar to Boc-D-Arg(NO2)-OH, Fmoc-Arg(Boc)2-OH is a protected form of arginine, signifying their shared application in peptide synthesis. The differences reside in the N-terminal protecting groups (Fmoc vs. Boc) and the side-chain protecting group strategy. []

Fmoc-Arg(Pmc)-OH

  • Relevance: Like Boc-D-Arg(NO2)-OH, this compound is a protected arginine derivative frequently utilized in peptide synthesis. They differ in their choice of protecting groups. []

Z-Pro-OAdp

  • Relevance: This compound, along with Boc-D-Arg(NO2)-OH, are examples of protected amino acids. This underscores the importance of protecting groups in peptide synthesis, although the specific groups and amino acids differ. []

Boc-Cys-Pro-Gly-OH(S-4-methylbenzyl)

  • Relevance: This fragment and Boc-D-Arg(NO2)-OH exemplify building blocks in peptide synthesis, though they differ in their complexity and the specific amino acids involved. Both emphasize the strategic use of protected fragments to assemble larger peptides. []
  • Relevance: Like Boc-D-Arg(NO2)-OH, this peptide fragment showcases the use of protecting groups and fragment condensation in synthesizing more complex peptides. The presence of a protected arginine residue (Arg(NO2)) in both further connects their roles in peptide chemistry. []
  • Relevance: This compound is structurally related to Boc-D-Arg(NO2)-OH as it contains an arginine residue with the same side-chain protecting group (NO2). Both compounds exemplify intermediates in peptide synthesis. [, , ]

Boc-Thr-Lys(Z)-Pro-OH

  • Relevance: This compound, similar to Boc-D-Arg(NO2)-OH, is a protected peptide fragment used in peptide synthesis. The difference lies in the specific amino acids and protecting groups chosen for the synthesis. []
  • Relevance: Both this compound and Boc-D-Arg(NO2)-OH are examples of building blocks used in the synthesis of modified peptides, highlighting the diversity of synthetic strategies employed in this field. []
  • Relevance: This fragment and Boc-D-Arg(NO2)-OH share the Arg(NO2) residue, signifying their common use in synthesizing arginine-containing peptides. [, ]

Boc-Gln-Gln-Phe-Phe-Gly-Leu-Met(O)-NH2

  • Relevance: Both this fragment and Boc-D-Arg(NO2)-OH demonstrate the use of protecting groups to synthesize peptide fragments, which can then be coupled to produce larger peptides. []

Boc-Lys(Z)-Pro-OH

  • Relevance: Similar to Boc-D-Arg(NO2)-OH, this compound is a building block in peptide synthesis. Both illustrate the strategy of using protected amino acid fragments to construct larger peptides. []
  • Relevance: This dipeptide and Boc-D-Arg(NO2)-OH share the Arg(NO2) residue, indicating their common application in synthesizing arginine-containing peptides. The difference lies in the N-terminal protecting groups and the additional proline residue in this compound. []

Boc-Phe-Lys(Nε-Cbz)-Leu-Gly-OH

  • Relevance: This compound and Boc-D-Arg(NO2)-OH demonstrate the use of protecting groups (Boc, Cbz) to synthesize peptide fragments for assembling larger peptides, a common strategy in peptide synthesis. []
  • Relevance: Similar to Boc-D-Arg(NO2)-OH, this fragment represents a building block in peptide synthesis. The presence of multiple protected arginine residues [Arg(NO2)] in both highlights their utility in constructing arginine-rich peptides. []
  • Relevance: This compound and Boc-D-Arg(NO2)-OH illustrate the complexity and length achievable in peptide synthesis. Both showcase the use of various protecting groups to control reactivity during synthesis. []

Ac-Phe-Orn(Boc)-Pro-OH

  • Relevance: This compound, along with Boc-D-Arg(NO2)-OH, represents a building block in peptide synthesis, highlighting the strategy of using protected amino acids and fragment condensation to create larger peptides. []

H-d-Cha-Trp(For)-Arg-OEt

  • Relevance: This compound, similar to Boc-D-Arg(NO2)-OH, illustrates the use of protected amino acid fragments in peptide synthesis. They exemplify intermediates that can be assembled to generate larger, more complex peptides. []
  • Relevance: This compound, like Boc-D-Arg(NO2)-OH, incorporates a nitroarginine [Arg(NO2)] residue. Their presence in different contexts showcases the versatility of this protected amino acid in peptide chemistry. []
  • Relevance: This compound, similar to Boc-D-Arg(NO2)-OH, is a protected peptide and incorporates the Arg(NO2) residue, demonstrating a shared approach in designing and synthesizing arginine-containing peptides. []
  • Relevance: This peptide, like Boc-D-Arg(NO2)-OH, incorporates a protected arginine residue [Arg(NO2)] and highlights the use of protecting groups in peptide synthesis. []
  • Relevance: This peptide, along with Boc-D-Arg(NO2)-OH, contains a protected arginine residue [Arg(NO2)] and underscores the importance of protecting group strategies in peptide synthesis. []

Boc-Fca-Gly-Gly-Arg(Mtr)-Tyr-OMe

  • Relevance: This conjugate and Boc-D-Arg(NO2)-OH exemplify protected peptides used in specific applications. While they differ in their amino acid sequence and protecting group choices, they highlight the role of protected peptides in chemical biology research. []

Thc-Fca-Gly-Gly-Arg(Mtr)-Tyr-OMe

  • Relevance: This conjugate, similar to Boc-D-Arg(NO2)-OH, showcases the use of protected amino acids in building peptide conjugates for specific applications. []

Thc-Fca-Gly-Gly-Arg(Mtr)-Tyr-OH

  • Relevance: This compound and Boc-D-Arg(NO2)-OH both highlight the use of protected amino acids in synthesizing peptide conjugates for applications in chemical biology and bioorganometallic chemistry. []

Thc-Fca-Gly-Gly-Arg-Tyr-OH

  • Relevance: This conjugate and Boc-D-Arg(NO2)-OH illustrate the use of protected amino acids as building blocks in peptide synthesis. []
  • Relevance: Both this compound and Boc-D-Arg(NO2)-OH exemplify building blocks used in synthesizing modified peptides. []

Boc-Asp (ONb)-Ser (Bzl)-OBzl

  • Relevance: This compound and Boc-D-Arg(NO2)-OH exemplify the use of protected amino acids and the challenges associated with specific amino acid side chains in peptide synthesis. []

Boc-Asp (OPac)-Ser (Bzl)-OBzl

  • Relevance: Like Boc-D-Arg(NO2)-OH, this compound exemplifies the use of protected amino acids in peptide synthesis and highlights the challenges in synthesizing aspartic acid-containing peptides. []
  • Relevance: Both this peptide resin and Boc-D-Arg(NO2)-OH exemplify the use of protected arginine derivatives [Arg(NO2)] in peptide synthesis. The use of a solid support in this compound illustrates solid-phase peptide synthesis techniques. []
  • Relevance: This compound and Boc-D-Arg(NO2)-OH are structurally related as both contain a protected arginine residue [Arg(NO2)] and demonstrate similar protecting group strategies commonly employed in peptide synthesis. []

D-alpha-Hydroxyacyl-prolyl-arginals

  • Relevance: These compounds, while structurally distinct from Boc-D-Arg(NO2)-OH, highlight the importance of arginine-containing peptides as enzyme inhibitors. The presence of D-arginine in these inhibitors contrasts with the D-arginine in Boc-D-Arg(NO2)-OH, indicating the significance of stereochemistry in biological activity. []

PyroGlu-Tyr-Arg-TrpNH2

  • Relevance: This tetrapeptide and Boc-D-Arg(NO2)-OH demonstrate the use of protected amino acids in the design and synthesis of biologically active peptides. []
  • Relevance: This dipeptide, similar to Boc-D-Arg(NO2)-OH, uses the nitro group for arginine side chain protection [Arg(NO2)]. Both compounds highlight the importance of protecting groups in peptide synthesis. []

37. H-Tyr(SO3H)-Ile-Tyr(SO3H)-Thr-Gln-OH * Compound Description: This is the structure of the plant peptide hormone Phytosulfokine-α (PSK-α).* Relevance: While structurally distinct from Boc-D-Arg(NO2)-OH, this compound is included as it represents the parent structure for a series of analogs designed to explore the structure-activity relationship of PSK-α. Several of these analogs, described below, include features relevant to Boc-D-Arg(NO2)-OH. []

38. H-D-Phg(4-SO3H)-OH * Compound Description: This compound is an unnatural amino acid derivative used to synthesize analogs of the plant peptide hormone PSK-α. * Relevance: Although not directly comparable to Boc-D-Arg(NO2)-OH structurally, this compound is relevant as it is incorporated into PSK-α analogs that are structurally related to other compounds mentioned in this list, particularly those containing the Arg(NO2) moiety. []

39. Fmoc-Phg(4-SO3H)-OH * Compound Description: This is another unnatural amino acid derivative used in the synthesis of PSK-α analogs. * Relevance: This compound, while not directly comparable to Boc-D-Arg(NO2)-OH structurally, is relevant as it is used to construct PSK-α analogs that are structurally related to other compounds mentioned in this list, particularly those containing the Arg(NO2) moiety. []

40. Fmoc-D-Phg(4-SO3H)-OH * Compound Description: This unnatural amino acid derivative is employed in the synthesis of PSK-α analogs. * Relevance: This compound, while not directly comparable to Boc-D-Arg(NO2)-OH structurally, is relevant as it is used to prepare PSK-α analogs that are structurally related to other compounds in this list, particularly those incorporating the Arg(NO2) moiety. []

41. Boc-Phg(4-NHSO2CH3)-OH * Compound Description: This unnatural amino acid derivative is utilized in the synthesis of PSK-α analogs.* Relevance: Although not directly comparable to Boc-D-Arg(NO2)-OH structurally, this compound is relevant as it is used to construct PSK-α analogs that are structurally related to other compounds in this list, particularly those containing the Arg(NO2) moiety. []

42. Boc-D-Phg(4-NHSO2CH3)-OH * Compound Description: This is an unnatural amino acid derivative used to synthesize PSK-α analogs.* Relevance: This compound, while not directly comparable to Boc-D-Arg(NO2)-OH structurally, is relevant as it is incorporated into PSK-α analogs that are structurally related to other compounds on this list, particularly those containing the Arg(NO2) moiety. []

43. Boc-Phe(4-NHSO2CH3)-OH * Compound Description: This is an unnatural amino acid derivative used in synthesizing PSK-α analogs. * Relevance: Though not directly comparable to Boc-D-Arg(NO2)-OH structurally, this compound is relevant as it is used to prepare PSK-α analogs that are structurally related to other compounds on this list, particularly those containing the Arg(NO2) moiety. []

44. Boc-D-Phe(4-NHSO2CH3)-OH * Compound Description: This unnatural amino acid derivative is used in the synthesis of PSK-α analogs.* Relevance: This compound, while not directly comparable to Boc-D-Arg(NO2)-OH structurally, is relevant as it is incorporated into PSK-α analogs that are structurally related to other compounds mentioned in this list, particularly those containing the Arg(NO2) moiety. []

45. [H-D-Tyr(SO3H)1]- PSK-α *** Compound Description: This compound is an analog of the plant peptide hormone PSK-α, where the first tyrosine residue is replaced with D-tyrosine sulfate. * Relevance:** Although structurally different from Boc-D-Arg(NO2)-OH, this compound is included because it represents a modified peptide hormone, similar to other modified peptides discussed in the context of Boc-D-Arg(NO2)-OH, such as tuftsin analogs. []

46. [H-Phe(4-SO3H)1]- PSK-α* Compound Description: This PSK-α analog features a phenylalanine sulfate residue replacing the first tyrosine. * Relevance: This compound, while structurally distinct from Boc-D-Arg(NO2)-OH, is included as it represents a modified peptide hormone, similar to other modified peptides discussed alongside Boc-D-Arg(NO2)-OH, like tuftsin analogs. []

47. [H-D-Phe(4-SO3H)1]- PSK-α* Compound Description: In this PSK-α analog, the first tyrosine is replaced with D-phenylalanine sulfate. * Relevance: Although structurally different from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, akin to other modified peptides discussed in relation to Boc-D-Arg(NO2)-OH, such as tuftsin analogs. []

48. [H-Phg(4-SO3H)1]- PSK-α * Compound Description: This PSK-α analog features a phenylglycine sulfate residue in place of the first tyrosine.* Relevance: While structurally distinct from Boc-D-Arg(NO2)-OH, this compound is included because it represents a modified peptide hormone, similar to other modified peptides discussed in conjunction with Boc-D-Arg(NO2)-OH, like tuftsin analogs. []

49. [H-D-Phg(4-SO3H)1]- PSK-α* Compound Description: This PSK-α analog has the first tyrosine substituted with D-phenylglycine sulfate.* Relevance: This compound, although structurally different from Boc-D-Arg(NO2)-OH, is included because it represents a modified peptide hormone, similar to other modified peptides discussed in the context of Boc-D-Arg(NO2)-OH, such as tuftsin analogs. []

50. H-Phe(4-NHSO2CH3)1]- PSK-α * Compound Description: This PSK-α analog replaces the first tyrosine with a phenylalanine methylsulfonamide residue.* Relevance: While structurally distinct from Boc-D-Arg(NO2)-OH, this compound is included because it represents a modified peptide hormone, similar to other modified peptides discussed alongside Boc-D-Arg(NO2)-OH, like tuftsin analogs. []

51. [H-D-Phe(4-NHSO2CH3)1]- PSK-α * Compound Description: This PSK-α analog features a D-phenylalanine methylsulfonamide residue in place of the first tyrosine. * Relevance: Although structurally different from Boc-D-Arg(NO2)-OH, this compound is included because it represents a modified peptide hormone, similar to other modified peptides discussed alongside Boc-D-Arg(NO2)-OH, like tuftsin analogs. []

52. [H-Phe(4-NO2)1]- PSK-α * Compound Description: This PSK-α analog substitutes the first tyrosine with a 4-nitrophenylalanine residue.* Relevance: While structurally different from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, akin to other modified peptides discussed in relation to Boc-D-Arg(NO2)-OH, such as tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both employ nitro groups as protecting groups, though on different residues. []

53. [H-D-Phe(4-NO2)1]- PSK-α * Compound Description: This analog of PSK-α has the first tyrosine residue replaced with D-4-nitrophenylalanine.* Relevance: Though structurally distinct from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, akin to other modified peptides discussed in the context of Boc-D-Arg(NO2)-OH, such as tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both employ nitro groups as protecting groups, although for different residues. []

54. [H-Phg(4-NO2)1]- PSK-α * Compound Description: In this PSK-α analog, the first tyrosine residue is replaced with 4-nitrophenylglycine.* Relevance: While structurally different from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, akin to other modified peptides discussed in relation to Boc-D-Arg(NO2)-OH, like tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both utilize nitro groups as protecting groups, albeit for different residues. []

55. [H-D-Phg(4-NO2)1]- PSK-α* Compound Description: The first tyrosine residue in this PSK-α analog is substituted with D-4-nitrophenylglycine.* Relevance: Although structurally different from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, similar to other modified peptides discussed in the context of Boc-D-Arg(NO2)-OH, like tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both use nitro groups as protecting groups, though on different residues. []

56. [H-Hph(4-NO2)1]- PSK-α * Compound Description: This PSK-α analog features a 4-nitrohomophenylalanine residue replacing the first tyrosine. * Relevance: While structurally different from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, similar to other modified peptides discussed in the context of Boc-D-Arg(NO2)-OH, like tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both use nitro groups as protecting groups, though for different residues. []

57. [H-Phg(4-OSO3H)1]- PSK-α * Compound Description: This PSK-α analog has phenylglycine sulfate replacing the first tyrosine residue. * Relevance: Though structurally distinct from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, similar to other modified peptides discussed alongside Boc-D-Arg(NO2)-OH, like tuftsin analogs. []

58. [Phe(4-NO2)3]- PSK-α * Compound Description: In this PSK-α analog, the third tyrosine is replaced with a 4-nitrophenylalanine residue. * Relevance: Although structurally different from Boc-D-Arg(NO2)-OH, this compound is included because it represents a modified peptide hormone, similar to other modified peptides discussed alongside Boc-D-Arg(NO2)-OH, like tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both employ nitro groups as protecting groups, though on different residues. []

59. [Phg(4-NO2)3]- PSK-α * Compound Description: This PSK-α analog has the third tyrosine residue replaced with 4-nitrophenylglycine.* Relevance: Though structurally distinct from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, similar to other modified peptides discussed in conjunction with Boc-D-Arg(NO2)-OH, like tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both utilize nitro groups as protecting groups, although for different residues. []

60. [Hph(4-NO2)3]- PSK-α* Compound Description: This analog of PSK-α replaces the third tyrosine with a 4-nitrohomophenylalanine residue. * Relevance: While structurally distinct from Boc-D-Arg(NO2)-OH, this compound is included because it represents a modified peptide hormone, akin to other modified peptides discussed alongside Boc-D-Arg(NO2)-OH, like tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both utilize nitro groups as protecting groups, albeit for different residues. []

61. [H-Phe(4-SO3H)1, Phe(4-SO3H)3]- PSK-α * Compound Description: This PSK-α analog features phenylalanine sulfate residues replacing both the first and third tyrosine residues. * Relevance: Although structurally different from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, similar to other modified peptides discussed alongside Boc-D-Arg(NO2)-OH, such as tuftsin analogs. []

62. [H-Phe(4-NO2)1, Phe(4-NO2)3]- PSK-α * Compound Description: This PSK-α analog features 4-nitrophenylalanine residues in place of both the first and third tyrosine residues.* Relevance: Though structurally distinct from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, akin to other modified peptides discussed in conjunction with Boc-D-Arg(NO2)-OH, such as tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both employ nitro groups as protecting groups, although on different residues. []

63. [H-Phg(4-NO2)1, Phg(4-NO2)3]- PSK-α* Compound Description: In this PSK-α analog, both the first and third tyrosine residues are replaced with 4-nitrophenylglycine. * Relevance: While structurally different from Boc-D-Arg(NO2)-OH, this compound is included as it represents a modified peptide hormone, akin to other modified peptides discussed in relation to Boc-D-Arg(NO2)-OH, like tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both use nitro groups as protecting groups, though for different residues. []

64. [H-Hph(4-NO2)1, Hph(4-NO2)3]- PSK-α * Compound Description: This PSK-α analog replaces both the first and third tyrosine residues with 4-nitrohomophenylalanine. * Relevance: Although structurally different from Boc-D-Arg(NO2)-OH, this compound is included because it represents a modified peptide hormone, akin to other modified peptides discussed alongside Boc-D-Arg(NO2)-OH, like tuftsin analogs. This compound and Boc-D-Arg(NO2)-OH both employ nitro groups as protecting groups, though on different residues. []

65. [Val3]- PSK-α * Compound Description: This PSK-α analog substitutes the third tyrosine residue with valine. * Relevance: Although structurally different from Boc-D-Arg(NO2)-OH, this compound is included because it represents a modified peptide hormone, similar to other modified peptides discussed in relation to Boc-D-Arg(NO2)-OH, such as tuftsin analogs. []

66. Arg-Phg-Leu-Pro-Thr (I)* Compound Description: This compound is an analog of the insect neuropeptide proctolin, where tyrosine at position 2 is replaced with phenylglycine.* Relevance: While not directly structurally related to Boc-D-Arg(NO2)-OH, this analog, and others in this series (compounds 67-76), highlight the importance of arginine-containing peptides in biological systems, particularly as insect neuropeptides, and the use of structural modifications to explore their activity. []

Properties

CAS Number

50913-12-7

Product Name

Boc-D-Arg(NO2)-OH

IUPAC Name

(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C11H21N5O6

Molecular Weight

319.31 g/mol

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1

InChI Key

OZSSOVRIEPAIMP-SSDOTTSWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Synonyms

Boc-D-Arg(NO2)-OH;50913-12-7;omega-Nitro-Boc-D-arginine;Nalpha-Boc-Nomega-nitro-D-arginine;C11H21N5O6;AC1ODWBA;PubChem12153;boc-nw-nitro-d-arginine;N'-Nitro-N-Boc-D-arginine;SCHEMBL5966662;CTK7D1240;CTK8B2844;MolPort-000-150-590;OZSSOVRIEPAIMP-SSDOTTSWSA-N;ACN-S003043;ZINC2575519;ANW-41162;OR0122;AKOS024256803;AN-41385;FS000065;KB-59294;SC-09313;AB0010516;TC-308668

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC/[NH+]=C(\N)/N[N+](=O)[O-])C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.